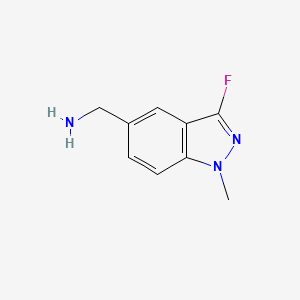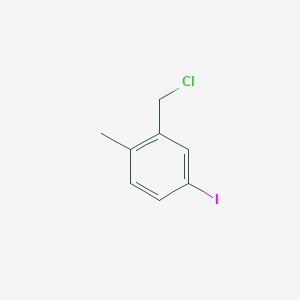![molecular formula C7H16ClNO B13909667 [2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride: is a chemical compound with the molecular formula C7H16ClNO It is a hydrochloride salt form of [2-(dimethylamino)cyclobutyl]methanol, which is characterized by the presence of a cyclobutyl ring substituted with a dimethylamino group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylamino)cyclobutyl]methanol;hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclobutyl ring is replaced by a dimethylamino group.
Addition of the Methanol Group: The methanol group is added through a hydroxylation reaction, where a hydroxyl group is introduced to the cyclobutyl ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of [2-(dimethylamino)cyclobutyl]methanol with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(Dimethylamino)cyclobutyl]methanol;hydrochloride can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [2-(Dimethylamino)cyclobutyl]methanol;hydrochloride is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst or a ligand in various chemical reactions.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the effects of cyclobutyl-containing compounds on biological systems.
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Drug Delivery: The compound can be used in the development of drug delivery systems.
Industry:
Material Science: It is used in the development of new materials with unique properties.
Chemical Manufacturing: The compound is employed in the production of various chemicals and intermediates.
Wirkmechanismus
The mechanism of action of [2-(dimethylamino)cyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The dimethylamino group plays a crucial role in its binding affinity and specificity. The cyclobutyl ring provides structural rigidity, enhancing its stability and interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
- [2-(Dimethylamino)cyclopropyl]methanol;hydrochloride
- [2-(Dimethylamino)cyclopentyl]methanol;hydrochloride
- [2-(Dimethylamino)cyclohexyl]methanol;hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkyl ring. [2-(Dimethylamino)cyclobutyl]methanol;hydrochloride has a four-membered ring, while the similar compounds have three, five, and six-membered rings, respectively.
- Chemical Properties: The size of the ring affects the compound’s chemical properties, such as stability, reactivity, and binding affinity.
- Applications: While all these compounds have similar applications, the specific properties of this compound make it unique for certain applications, such as its use in the synthesis of specific organic molecules and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C7H16ClNO |
|---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
[2-(dimethylamino)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)7-4-3-6(7)5-9;/h6-7,9H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
GVHHVIDZEVQTQG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCC1CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


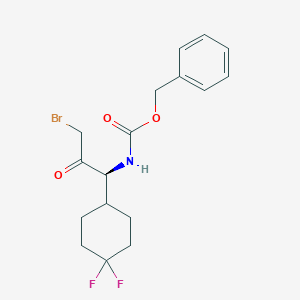


![6-Sulfanylidene-4-(trifluoromethyl)-5,6-dihydro[2,3'-bipyridine]-5-carbonitrile](/img/structure/B13909602.png)
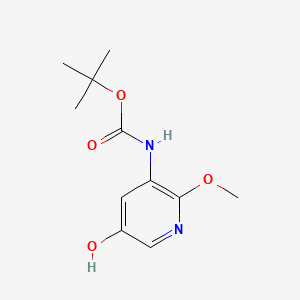
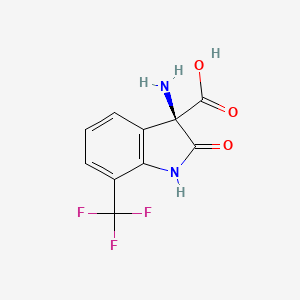
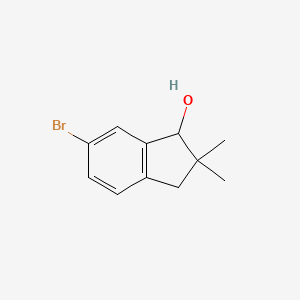
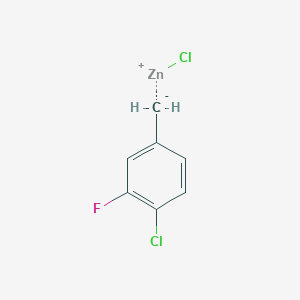

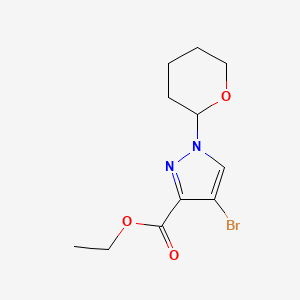
![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
